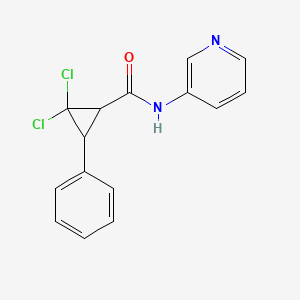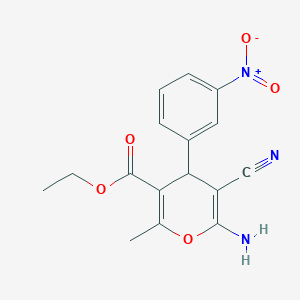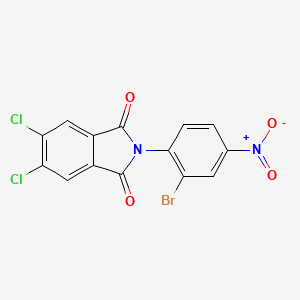![molecular formula C16H13Br2ClN2O3 B11535493 N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11535493.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of acetohydrazides and contains both aromatic and heterocyclic moieties.
- The compound’s structure features a hydrazide group (–CONHNH2) attached to a phenyl ring via a double bond.
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide: is a chemical compound with the molecular formula CHClNOS and CAS number 93300-49-3.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through condensation reactions involving appropriate starting materials.
Reaction Conditions: These may involve the reaction of a chlorophenyl aldehyde or ketone with a hydrazine derivative under suitable conditions.
Industrial Production: Information on large-scale industrial production methods is limited due to its rarity.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid chlorides (e.g., SOCl) may be employed.
Major Products: These reactions can yield derivatives with modified functional groups or altered aromatic rings.
Scientific Research Applications
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, are relevant.
Medicine: Its potential as a drug candidate or lead compound could be explored.
Industry: Limited information exists, but it might find use in specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other acetohydrazides or related hydrazide derivatives.
Uniqueness: Highlight its specific structural features, such as the chlorophenyl group and the dibromo-methoxyphenoxy moiety.
Remember that while this compound is intriguing, its scarcity limits our understanding. Researchers should explore its properties further to unlock its full potential
Properties
Molecular Formula |
C16H13Br2ClN2O3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-23-14-7-11(17)6-13(18)16(14)24-9-15(22)21-20-8-10-3-2-4-12(19)5-10/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
QNUPKUGFXZRVNX-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[(E)-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]aniline](/img/structure/B11535430.png)
![N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide](/img/structure/B11535435.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535442.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535455.png)

![2-Bromo-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11535467.png)
![Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11535472.png)
![N-(2-methylphenyl)-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535481.png)
![N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11535482.png)

![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11535496.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11535500.png)
